molecular formula C14H11N3 B13865472 8-Phenyl-1,6-naphthyridin-5-amine

8-Phenyl-1,6-naphthyridin-5-amine

Cat. No.: B13865472
M. Wt: 221.26 g/mol
InChI Key: GQMLIWXMSMGHKG-UHFFFAOYSA-N
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Description

8-Phenyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a phenyl group attached at the 8th position and an amine group at the 5th position.

Preparation Methods

The synthesis of 8-Phenyl-1,6-naphthyridin-5-amine typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common synthetic route includes the reaction of pre-prepared intermediates under specific conditions. For example, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent like DMF/H2O under stirring conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Phenyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, arylation can lead to monoarylated or diarylated naphthyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Phenyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

8-Phenyl-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

8-phenyl-1,6-naphthyridin-5-amine

InChI

InChI=1S/C14H11N3/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H,(H2,15,17)

InChI Key

GQMLIWXMSMGHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)N

Origin of Product

United States

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